3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester 3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 4863-57-4
VCID: VC8121272
InChI: InChI=1S/C11H12ClN3O2/c1-2-17-9(16)4-6-15-5-3-8-10(12)13-7-14-11(8)15/h3,5,7H,2,4,6H2,1H3
SMILES: CCOC(=O)CCN1C=CC2=C1N=CN=C2Cl
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol

3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester

CAS No.: 4863-57-4

Cat. No.: VC8121272

Molecular Formula: C11H12ClN3O2

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester - 4863-57-4

Specification

CAS No. 4863-57-4
Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
IUPAC Name ethyl 3-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)propanoate
Standard InChI InChI=1S/C11H12ClN3O2/c1-2-17-9(16)4-6-15-5-3-8-10(12)13-7-14-11(8)15/h3,5,7H,2,4,6H2,1H3
Standard InChI Key NAKVMKMIDXTMAD-UHFFFAOYSA-N
SMILES CCOC(=O)CCN1C=CC2=C1N=CN=C2Cl
Canonical SMILES CCOC(=O)CCN1C=CC2=C1N=CN=C2Cl

Introduction

Structural and Chemical Identity

3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester belongs to the 7H-pyrrolo[2,3-d]pyrimidine family, a scaffold isosteric to purines. The molecule features a bicyclic heteroaromatic core with a chlorine atom at position 4 and a three-carbon ethyl ester chain at position 7. Its molecular formula is C₁₂H₁₃ClN₃O₂, with a molecular weight of 278.70 g/mol. The ester group enhances lipophilicity, making it a critical intermediate for further functionalization into carboxylic acid derivatives or amides .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via liquid-liquid phase-transfer alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (6) with ethyl 3-bromopropionate. The reaction employs tetrabutylammonium hydrogensulfate as a phase-transfer catalyst in a biphasic system of 50% aqueous NaOH and dichloromethane . Key steps include:

  • Alkylation: Vigorous agitation of the pyrrolopyrimidine base with ethyl 3-bromopropionate at ambient temperature for 1 hour yields the ester intermediate (7a) with a 78% isolated yield .

  • Workup: The organic layer is separated, washed, and concentrated. Purification via recrystallization from methanol affords the pure ester .

Reaction Conditions and Yield Optimization

  • Solvent System: Initial protocols used benzene/dimethoxyethane, but dichloromethane was later adopted to avoid side products like methylene-bridged bis-heterocycles .

  • Catalyst Loading: A 10 mol% tetrabutylammonium hydrogensulfate ensures efficient phase transfer without emulsion formation .

  • Scalability: The reaction is scalable to multi-gram quantities with consistent yields (>75%) .

Structural Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₃), 2.65 (t, J = 7.5 Hz, 2H, CH₂CO), 3.95 (q, J = 7.1 Hz, 2H, OCH₂), 4.40 (t, J = 7.5 Hz, 2H, NCH₂), 6.85 (d, J = 3.8 Hz, 1H, H-5), 7.45 (d, J = 3.8 Hz, 1H, H-6), 8.30 (s, 1H, H-2) .

  • ¹³C NMR (CDCl₃): δ 14.1 (CH₃), 33.9 (CH₂CO), 39.8 (OCH₂), 54.8 (NCH₂), 60.2 (OCH₂CH₃), 98.7 (C-5), 112.3 (C-4a), 129.4 (C-6), 151.6 (C-7a), 152.8 (C-2), 160.6 (C-4), 170.7 (C=O) .

Mass Spectrometry (MS)

  • ESI-MS: m/z 279.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₃ClN₃O₂ .

Physicochemical Properties

Lipophilicity and Solubility

  • logP: Calculated logP values for N(9)-functionalized 7-deazapurines range from 1.8 to 3.2, with the ethyl ester derivative exhibiting a logP of ~2.5 .

  • Solubility: The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. Aqueous solubility is limited (<1 mg/mL) .

Stability

  • Hydrolytic Stability: The ester is stable under acidic conditions but undergoes saponification in basic media (e.g., NaOH/EtOH) to yield 3-(4-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid (7b) .

  • Thermal Stability: Decomposition occurs above 200°C, with no melting point reported due to charring .

Applications in Medicinal Chemistry

Kinase Inhibitor Precursor

The ester serves as a key intermediate in synthesizing ATP-competitive kinase inhibitors. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides—potent PKB/Akt inhibitors—are derived from analogous esters through hydrolysis and amide coupling . These inhibitors show nanomolar IC₅₀ values and >150-fold selectivity over PKA .

Structure-Activity Relationship (SAR) Studies

  • Lipophilicity Modulation: The ethyl ester’s logP (~2.5) balances cell permeability and solubility, making it superior to methyl esters (logP ~2.0) or free acids (logP ~1.2) .

  • Metabolic Stability: Ethyl esters exhibit slower hepatic clearance compared to methyl analogues, enhancing oral bioavailability in preclinical models .

Comparative Analysis with Analogues

PropertyEthyl Ester (7a)Carboxylic Acid (7b)Methyl Ester
Molecular Weight278.70236.66250.67
logP2.51.22.0
Aqueous Solubility<1 mg/mL5–10 mg/mL<1 mg/mL
Synthetic Yield78%85%72%

Data adapted from .

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